molecular formula C19H17BrN2O3S B2529091 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 921833-84-3

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No. B2529091
CAS RN: 921833-84-3
M. Wt: 433.32
InChI Key: RVZUNFQJKKPSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol" is a complex organic molecule that appears to be a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The structure of this compound suggests that it may have potential applications in pharmaceuticals or as an intermediate in organic synthesis due to the presence of multiple functional groups that can undergo various chemical reactions.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. In the context of the provided papers, the synthesis of related imidazole derivatives involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or the reaction of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride to yield methanol derivatives . These derivatives can then be converted into carbonyl compounds through the formation of quaternary salts. Although the exact synthesis route for the compound is not detailed, the methodologies described in the papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and reactivity. The imidazole ring provides a stable yet reactive framework that can be modified with various substituents. In the case of the compound , the presence of a benzo[d][1,3]dioxol-5-ylmethyl group and a (4-bromobenzyl)thio moiety suggests a complex molecular architecture that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives are known for their versatility in chemical reactions. The presence of the imidazole ring allows for the formation of C-N bonds, as demonstrated in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . The compound , with its additional functional groups, could potentially undergo similar reactions, including nucleophilic substitutions, given the presence of a bromine atom, which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their substituents. The compound likely has a relatively high molecular weight and may exhibit properties such as low solubility in water and high reactivity due to the presence of the bromine atom and the thioether linkage. The alcohol group may confer some polarity to the molecule, potentially affecting its solubility in polar solvents.

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c20-15-4-1-13(2-5-15)11-26-19-21-8-16(10-23)22(19)9-14-3-6-17-18(7-14)25-12-24-17/h1-8,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZUNFQJKKPSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=C(C=C4)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.